molecular formula C22H22ClN3O2 B15118487 1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one

1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one

Cat. No.: B15118487
M. Wt: 395.9 g/mol
InChI Key: PNYZPONNDCWHOO-UHFFFAOYSA-N
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Description

1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a fused-ring system containing nitrogen atoms. The presence of the 6-chloro-1,8-naphthyridine moiety in this compound suggests potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Reactions Analysis

1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The 6-chloro-1,8-naphthyridine moiety is known to interact with DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This interaction inhibits the enzymes’ activity, leading to the disruption of bacterial DNA synthesis and cell death. Additionally, the compound may interact with other cellular targets, such as kinases and receptors, contributing to its anticancer and antiviral activities .

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

1-[4-(6-chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethanone

InChI

InChI=1S/C22H22ClN3O2/c1-28-19-4-2-3-15(11-19)12-21(27)26-9-7-16(8-10-26)20-6-5-17-13-18(23)14-24-22(17)25-20/h2-6,11,13-14,16H,7-10,12H2,1H3

InChI Key

PNYZPONNDCWHOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl

Origin of Product

United States

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